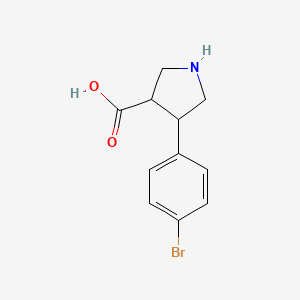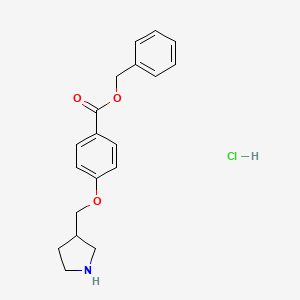
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid, commonly known as 4-BPPC, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is characterized by its brominated phenyl ring. 4-BPPC has been widely studied due to its potential biological activity and its ability to form complex structures with other molecules.
Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine scaffold is a common feature in many pharmaceutical compounds due to its versatility and biological activity. “4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid” could potentially be used in the synthesis of novel drugs, particularly as a building block for creating compounds with specific pharmacological properties .
Antimicrobial Agents
Compounds with a bromophenyl group have been evaluated for their antimicrobial properties. The subject compound may serve as a precursor or intermediate in the synthesis of antimicrobial agents targeting Gram-positive pathogens .
Organic Synthesis
The bromophenyl group is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. “4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid” could be utilized in the formation of complex organic molecules .
Material Science
Bromophenyl-containing compounds have been studied for their potential applications in material science, including the formation of molecular architectures on metal surfaces . The subject compound might find use in this field as well.
Catalysis
Pyrrolidine derivatives are known to be effective ligands and catalysts in various chemical reactions. The compound could be explored for its catalytic properties in asymmetric synthesis .
Propriétés
IUPAC Name |
4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAATEOPXCAIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694040 | |
| Record name | 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047654-48-7 | |
| Record name | 4-(4-Bromophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047654-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374557.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)